molecular formula C14H16N2O3 B1439550 ethyl 2-(1-benzyl-1H-imidazol-2-yl)-2-hydroxyacetate CAS No. 1210502-30-9

ethyl 2-(1-benzyl-1H-imidazol-2-yl)-2-hydroxyacetate

Cat. No.: B1439550
CAS No.: 1210502-30-9
M. Wt: 260.29 g/mol
InChI Key: GTJJXQOEAAIQQU-UHFFFAOYSA-N
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Description

Ethyl 2-(1-benzyl-1H-imidazol-2-yl)-2-hydroxyacetate is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1-benzyl-1H-imidazol-2-yl)-2-hydroxyacetate typically involves the reaction of 1-benzyl-1H-imidazole with ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then hydrolyzed to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-benzyl-1H-imidazol-2-yl)-2-hydroxyacetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Ethyl 2-(1-benzyl-1H-imidazol-2-yl)-2-oxoacetate.

    Reduction: this compound.

    Substitution: Corresponding amides or thioesters.

Scientific Research Applications

Ethyl 2-(1-benzyl-1H-imidazol-2-yl)-2-hydroxyacetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of ethyl 2-(1-benzyl-1H-imidazol-2-yl)-2-hydroxyacetate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential ligand for metalloenzymes. The compound can also interact with biological receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Ethyl 2-(1-benzyl-1H-imidazol-2-yl)-2-hydroxyacetate can be compared with other imidazole derivatives such as:

    Ethyl 2-(1-benzyl-1H-imidazol-2-yl)acetate: Lacks the hydroxyl group, making it less polar.

    1-Benzyl-1H-imidazole-2-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its reactivity and solubility.

    1-Benzyl-1H-imidazole-2-thiol: Contains a thiol group, which can form disulfide bonds and has different reactivity compared to the hydroxyl group.

This compound is unique due to the presence of both the hydroxyl and ester functional groups, which provide a balance of reactivity and solubility, making it versatile for various applications.

Properties

IUPAC Name

ethyl 2-(1-benzylimidazol-2-yl)-2-hydroxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-2-19-14(18)12(17)13-15-8-9-16(13)10-11-6-4-3-5-7-11/h3-9,12,17H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJJXQOEAAIQQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=NC=CN1CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 2-(1-benzyl-1H-imidazol-2-yl)-2-hydroxyacetate
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ethyl 2-(1-benzyl-1H-imidazol-2-yl)-2-hydroxyacetate
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ethyl 2-(1-benzyl-1H-imidazol-2-yl)-2-hydroxyacetate
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ethyl 2-(1-benzyl-1H-imidazol-2-yl)-2-hydroxyacetate
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ethyl 2-(1-benzyl-1H-imidazol-2-yl)-2-hydroxyacetate

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